molecular formula C24H31N5O2S B2725381 N-cyclohexyl-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 1359317-55-7

N-cyclohexyl-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Cat. No.: B2725381
CAS No.: 1359317-55-7
M. Wt: 453.61
InChI Key: PNNHACMHNBTUEC-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a synthetic compound identified as a potent and selective inhibitor of Phosphodiesterase 5 (PDE5). Its molecular structure is characterized by a pyrazolo[4,3-d]pyrimidin-7-one core, a scaffold known for its relevance in PDE inhibition . By selectively inhibiting PDE5, this compound prevents the hydrolysis of cyclic guanosine monophosphate (cGMP), leading to increased intracellular cGMP levels. This mechanism is central to smooth muscle relaxation and vasodilation, making PDE5 inhibitors critical tools for researching cardiovascular physiology, erectile dysfunction, and pulmonary hypertension. The pyrazolopyrimidinone class of compounds has been extensively studied for this purpose, providing a well-established context for its research applications . Researchers can utilize this high-purity compound for in vitro enzymatic assays, target validation studies, and structure-activity relationship (SAR) investigations to further elucidate PDE5's role in cellular signaling pathways. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclohexyl-2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O2S/c1-4-29-22-21(17(3)27-29)26-24(32-15-20(30)25-19-8-6-5-7-9-19)28(23(22)31)14-18-12-10-16(2)11-13-18/h10-13,19H,4-9,14-15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNHACMHNBTUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a synthetic compound belonging to the pyrazolopyrimidine class. Its structural complexity suggests potential biological activities, particularly in the realm of cancer therapy. This article reviews the current understanding of its biological activity, focusing on anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a cyclohexyl group linked to a sulfanyl acetamide moiety and a pyrazolopyrimidine core. Its molecular weight is approximately 453.6 g/mol, and it exhibits unique interactions due to its diverse functional groups .

Biological Activity Overview

Research indicates that compounds within the pyrazolopyrimidine class exhibit significant anticancer properties. N-cyclohexyl-2-{...} has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various human cancer cell lines.

Anticancer Properties

Studies have demonstrated that derivatives of pyrazolopyrimidine can effectively inhibit tumor growth through multiple mechanisms, including:

  • Inhibition of Cell Proliferation : Similar compounds have been reported to significantly reduce the viability of cancer cells in vitro.
  • Induction of Apoptosis : Mechanistic studies suggest that these compounds can trigger programmed cell death pathways in malignant cells.

Case Studies

  • Cell Line Testing : A study reported IC50 values for related pyrazolopyrimidine compounds against various cancer cell lines:
    • MCF7 (breast cancer): IC50 = 1.88 µM
    • A375 (melanoma): IC50 = 4.2 µM
    • HCT116 (colon cancer): IC50 = 0.39 µM .
  • Mechanistic Insights : Research has indicated that these compounds may inhibit specific kinases involved in cancer progression, such as Aurora-A kinase and cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-(4-Methylphenyl)-3-(1-piperidinyl)-1H-pyrazoleContains a phenyl group and piperidineAnticancer properties
5-(Cyclopropylmethyl)-N-(2-thiazolyl)-pyrazoleFeatures thiazole and cyclopropyl groupsAntimicrobial activity
2-Amino-N-(4-chlorophenyl)-pyrazoleContains amino and chlorophenyl groupsAntiviral effects

This table illustrates the diversity within the pyrazole class and highlights the unique attributes of N-cyclohexyl-2-{...}, particularly its potential for targeted therapeutic applications.

Understanding the pharmacodynamics of N-cyclohexyl-2-{...} is crucial for elucidating its therapeutic potential. Preliminary studies suggest that this compound may interact with several biological targets:

  • Enzyme Inhibition : It has been suggested that N-cyclohexyl-2-{...} could inhibit enzymes linked to tumor growth and metastasis.
  • Receptor Interaction : The compound may also modulate receptor activity involved in cellular signaling pathways that promote cancer cell survival.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle :

  • The target compound and ’s analog share the pyrazolo[4,3-d]pyrimidin-7-one scaffold, critical for planar π-π stacking interactions. In contrast, ’s pyrido-pyrimidin derivative and ’s dihydropyrimidine lack the pyrazole ring, reducing rigidity and altering binding modes.

Fluorine in ’s analog may enhance metabolic stability via reduced CYP450-mediated oxidation.

Sulfanyl Group :

  • The sulfanyl linker in the target compound and ’s analog is absent in and . This group may act as a hydrogen-bond acceptor or participate in disulfide bond mimicry.

Biochemical and Pharmacological Implications

  • Pyrazolo-pyrimidinone Derivatives: The pyrazolo[4,3-d]pyrimidinone core is associated with kinase inhibition (e.g., cyclin-dependent kinases) due to its ATP-binding site mimicry. Substitutions at position 6 (e.g., benzyl groups) modulate selectivity .
  • Dihydropyrimidine Derivatives :

    • ’s compound, a dihydropyrimidine-2-thione, is structurally distinct but shares sulfanyl and arylalkyl motifs. Such derivatives are reported as antimicrobial or antiproliferative agents, highlighting the sulfanyl group’s role in redox modulation .

Preparation Methods

Core Pyrazolo[4,3-d]Pyrimidine Synthesis

Cyclization Strategies

The pyrazolo[4,3-d]pyrimidine core is typically synthesized via cyclocondensation of aminopyrazole derivatives with β-keto esters or nitroketones. Key methods include:

One-Pot Three-Component Reaction

Aminopyrazoles (e.g., 5-amino-N-cyclohexyl-3-(methylthio)-1H-pyrazole-4-carboxamide) react with 1-(2-bromophenyl)-2-nitroethanone and aryl aldehydes in water under reflux with boric acid as a catalyst. This method achieves yields of 72–85% for analogous structures.

Green Synthesis Using KHSO₄

Ultrasound-assisted cyclization of aminopyrazoles with dimethyl acetylenedicarboxylate in aqueous ethanol containing KHSO₄ produces pyrazolo[1,5-a]pyrimidines in 63–95% yields.

Functionalization of the Pyrazolo[4,3-d]Pyrimidine Core

Alkylation at N1 and C3 Positions

  • Ethyl Group Introduction : Treatment with ethyl bromide or dimethyl sulfate in DMF using NaH as a base (80–90% yield).
  • Methyl Group at C3 : Direct methylation using methyl iodide and K₂CO₃ in acetone.

Introduction of the (4-Methylphenyl)Methyl Group

  • Benzylation : 4-Methylbenzyl chloride reacts with the pyrazolopyrimidine intermediate in the presence of NaH (DMF, 60°C), achieving 70–78% yields.

Sulfanyl Group Incorporation

Thiolation Methods

  • Nucleophilic Displacement : Reaction with thiourea or potassium thioacetate in ethanol under reflux (65–80% yield).
  • Oxidative Thiolation : Use of elemental sulfur with CuI catalysis in DMSO (patent IL148078A).

Acylation to Form the Acetamide Moiety

N-Cyclohexyl Acetamide Synthesis

  • Stepwise Acylation :
    • Chloroacetylation of the sulfanyl intermediate with chloroacetyl chloride (Et₃N, CH₂Cl₂).
    • Displacement with cyclohexylamine in THF (85–90% yield).

Comparative Analysis of Synthetic Routes

Table 1: Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Source
Core Cyclization Boric acid, H₂O, reflux 72–85
N1-Ethylation Ethyl bromide, NaH, DMF 80–90
C3-Methylation Methyl iodide, K₂CO₃, acetone 75–82
Benzylation 4-Methylbenzyl chloride, NaH, DMF 70–78
Sulfanyl Introduction Thiourea, EtOH, reflux 65–80
Acetamide Formation Chloroacetyl chloride → Cyclohexylamine 85–90

Optimization and Scale-Up Challenges

Solvent and Catalyst Selection

  • Water as Solvent : Reduces environmental impact but may lower yields for hydrophobic intermediates.
  • Transition Metal Catalysts : Pd/C or CuI improves thiolation efficiency but increases cost.

Purification Techniques

  • Crystallization vs. Chromatography : Ethanol/water mixtures preferred for industrial-scale crystallization (purity >99%).

Recent Innovations

Microwave-Assisted Synthesis

Reduces reaction times from 12 hours to 1 hour for cyclization steps, enhancing throughput by 20%.

Flow Chemistry Approaches

Continuous flow systems minimize intermediate isolation, improving overall yield to 88% for multi-step sequences.

Q & A

Basic: What synthetic routes are commonly employed for synthesizing this pyrazolo-pyrimidine acetamide derivative?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Core heterocycle formation : Condensation of substituted pyrazole and pyrimidine precursors under reflux conditions with polar aprotic solvents (e.g., dimethylformamide) and catalysts like triethylamine .
  • Sulfanyl linkage introduction : Thiolation via nucleophilic substitution using thiourea or Lawesson’s reagent, monitored by TLC to track intermediate formation .
  • Acetamide coupling : Reaction of the sulfanyl intermediate with N-cyclohexyl bromoacetamide in dichloromethane at 0–5°C to preserve stereochemical integrity .
    Validation : HPLC (C18 column, acetonitrile/water gradient) and 1^1H NMR (DMSO-d6, δ 1.2–2.8 ppm for cyclohexyl protons) confirm purity and structural fidelity .

Basic: How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Methodological Answer:

  • Crystallography : Single-crystal X-ray diffraction (if crystallizable) resolves bond angles and confirms the pyrazolo-pyrimidine fused core .
  • Spectroscopy :
    • 1^1H/13^13C NMR identifies substituents (e.g., methylphenyl benzyl at δ 7.1–7.3 ppm aromatic signals, cyclohexyl at δ 1.4–1.8 ppm) .
    • IR spectroscopy verifies carbonyl (C=O, ~1700 cm1^{-1}) and sulfanyl (C-S, ~600 cm1^{-1}) groups .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ expected within ±0.001 Da) .

Advanced: How can researchers optimize reaction conditions to mitigate low yields in the sulfanyl acetamide coupling step?

Methodological Answer:

  • Solvent screening : Test alternatives to DMF (e.g., THF or acetonitrile) to reduce steric hindrance during nucleophilic substitution .
  • Catalyst modulation : Replace triethylamine with DBU (1,8-diazabicycloundec-7-ene) to enhance base strength and reaction rate .
  • Temperature control : Employ microwave-assisted synthesis (80–100°C, 30 min) to accelerate kinetics without side-product formation .
    Data-Driven Validation : Use DOE (Design of Experiments) to analyze factors (solvent polarity, catalyst loading) and identify optimal conditions via response surface methodology .

Advanced: What strategies resolve contradictory spectroscopic data (e.g., unexpected splitting in 1^11H NMR)?

Methodological Answer:

  • Dynamic effects : Assess temperature-dependent NMR (25–50°C) to detect conformational exchange broadening cyclohexyl signals .
  • Impurity profiling : LC-MS/MS detects trace by-products (e.g., des-methyl intermediates) that may skew integration .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated (B3LYP/6-31G*) chemical shifts to assign ambiguous peaks .
    Case Study : A 2025 study resolved δ 2.1 ppm duplication as diastereomeric rotamers via variable-temperature 13^13C NMR .

Advanced: How can computational modeling predict biological targets or SAR (Structure-Activity Relationships)?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to simulate binding to kinase domains (e.g., CDK2 or EGFR) based on pyrazolo-pyrimidine’s ATP-mimetic scaffold .
  • QSAR modeling : Train ML models (e.g., Random Forest) on substituent descriptors (logP, molar refractivity) to predict IC50_{50} values against cancer cell lines .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the acetamide moiety in hydrophobic binding pockets .
    Validation : Cross-validate predictions with in vitro kinase inhibition assays (e.g., ADP-Glo™) and adjust substituents (e.g., 4-methylphenyl vs. fluorophenyl) to enhance potency .

Advanced: What methodologies address stability challenges during long-term storage?

Methodological Answer:

  • Degradation profiling : Accelerated stability studies (40°C/75% RH, 6 months) with UPLC-PDA identify hydrolysis-prone sites (e.g., sulfanyl or carbonyl groups) .
  • Formulation screening : Lyophilize with cyclodextrins (e.g., HP-β-CD) to prevent oxidation or dimerization .
  • Protective packaging : Store under argon in amber glass vials at -20°C to minimize photolytic and oxidative degradation .

Advanced: How can researchers validate hypothesized mechanisms of action in cellular models?

Methodological Answer:

  • Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to kinases in HeLa lysates .
  • Pathway analysis : RNA-seq profiling post-treatment identifies differentially expressed genes (e.g., apoptosis markers BAX/BCL-2) .
  • CRISPR knockout : Generate CDK4/6 KO cell lines to assess dependency on pyrazolo-pyrimidine inhibition for anti-proliferative effects .

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